A Comprehensive Technical Guide to Trifluoromethanesulfonic Anhydride: Properties, Hazards, and Experimental Protocols
A Comprehensive Technical Guide to Trifluoromethanesulfonic Anhydride: Properties, Hazards, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethanesulfonic anhydride (B1165640), commonly known as triflic anhydride (Tf₂O), is a powerful and versatile reagent in modern organic synthesis. Its potent electrophilicity makes it invaluable for the formation of triflates, which are excellent leaving groups, thereby facilitating a wide range of chemical transformations. This technical guide provides an in-depth overview of its physical properties, associated hazards, and detailed experimental protocols for its common applications.
Core Physical and Chemical Properties
Trifluoromethanesulfonic anhydride is a colorless, hygroscopic liquid with a pungent odor.[1] It is a strong electrophile, readily reacting with nucleophiles.[2] Its key physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂F₆O₅S₂ | [3] |
| Molecular Weight | 282.14 g/mol | [4][5] |
| Appearance | Colorless to light brown/pale yellow liquid | [1][3][6] |
| Boiling Point | 81-83 °C | [7][8][9] |
| Melting Point | -82 °C | [10] |
| Density | 1.677 g/mL at 25 °C | [7][8][9] |
| Vapor Pressure | 8 mmHg (20 °C) | [8] |
| Refractive Index (n20/D) | 1.321 | [7][8][9] |
| Solubility | Miscible with dichloromethane (B109758). Immiscible with hydrocarbons. Reacts violently with water. | [1][7] |
| Stability | Moisture-sensitive; hydrolyzes on contact with water to form triflic acid. | [1][3] |
Hazard Analysis and Safety Precautions
Trifluoromethanesulfonic anhydride is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is corrosive, an oxidizer, and reacts violently with water.[4][10] Adherence to strict safety protocols is mandatory to prevent injury and property damage.
| Hazard Category | GHS Pictograms | Signal Word | Hazard Statements |
| Classification | Danger | H272: May intensify fire; oxidizer.[4][10][11] H302: Harmful if swallowed.[4][6][10] H314: Causes severe skin burns and eye damage.[4][10][12] H318: Causes serious eye damage.[4][11][12] H335: May cause respiratory irritation.[4][10][13] EUH014: Reacts violently with water.[10] |
Precautionary Statements
Prevention:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[10][11]
-
P220: Keep away from clothing and other combustible materials.[10][11]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[10][13]
-
P270: Do not eat, drink or smoke when using this product.[5][11]
-
P271: Use only outdoors or in a well-ventilated area.[5][13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12][13]
Response:
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[12][13]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[12][13]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
-
P310: Immediately call a POISON CENTER or doctor/physician.[10][12]
-
P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[5][6]
Storage:
Disposal:
Logical Hazard Relationship Diagram
The following diagram illustrates the relationship between the inherent properties of trifluoromethanesulfonic anhydride and the necessary safety responses.
Caption: Logical flow from inherent properties to hazards and safety measures.
Experimental Protocols
Trifluoromethanesulfonic anhydride is a cornerstone reagent for several critical transformations in organic synthesis. Below are detailed methodologies for some of its key applications. All procedures should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), using anhydrous solvents and reagents.
General Procedure for the Triflation of an Alcohol
This protocol describes the conversion of a primary or secondary alcohol to its corresponding triflate, a highly reactive intermediate for nucleophilic substitution or elimination reactions.
Methodology:
-
To a solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) (0.1-0.5 M) in a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a hindered base such as 2,6-lutidine or pyridine (B92270) (1.5 equivalents).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude triflate.
-
The crude product can be purified by column chromatography on silica (B1680970) gel, typically using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.
Synthesis of a Vinyl Triflate from a Ketone
This procedure outlines the formation of a vinyl triflate from a ketone, which is a key step in various cross-coupling reactions.
Methodology:
-
In a dry flask under an inert atmosphere, dissolve the ketone (1.0 equivalent) and an anhydrous base like pyridine (1.2 equivalents) in an anhydrous solvent such as n-pentane or dichloromethane (0.2-0.5 M).[7]
-
Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice/methanol bath.[7]
-
Add trifluoromethanesulfonic anhydride (1.1 to 1.3 equivalents) dropwise to the stirred solution.[7] A white precipitate may form initially.[7]
-
Allow the reaction to stir at the low temperature for a specified time (e.g., 1 hour) and then warm to room temperature, monitoring by TLC.[1]
-
Once the reaction is complete, quench by adding cold water or a saturated aqueous solution of a weak base like sodium bicarbonate.[1]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the combined organic extracts sequentially with dilute acid (e.g., 0.2 N HCl), water, and brine.[1]
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the resulting crude vinyl triflate by flash chromatography or distillation.[1][7]
Glycosylation using Trifluoromethanesulfonic Anhydride Activation
This protocol describes a direct, one-pot glycosylation method using an anomeric hydroxy sugar as the glycosyl donor.
Methodology:
-
This procedure is highly sensitive to moisture and requires rigorously dried reagents and glassware.
-
In a flask under an inert atmosphere, dissolve the anomeric hydroxy sugar (glycosyl donor, 1.0 equivalent) and a suitable additive like phthalic anhydride (1.1 equivalents) in an anhydrous solvent mixture (e.g., DCM/toluene).[10]
-
Add a base such as 1,8-diazabicycloundec-7-ene (DBU) (1.1 equivalents) and stir at room temperature.[10]
-
After the initial activation, cool the reaction mixture to -78 °C.[10]
-
Sequentially add a hindered base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) (2.0 equivalents) and trifluoromethanesulfonic anhydride (1.5 equivalents).[10]
-
Add the glycosyl acceptor (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at -78 °C and allow it to slowly warm to a higher temperature (e.g., -20 °C or 0 °C) over several hours.
-
Monitor the formation of the glycosidic linkage by TLC.
-
Quench the reaction with a few drops of a saturated aqueous solution of sodium bicarbonate.
-
Dilute the mixture with DCM and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the desired glycoside by column chromatography.
General Experimental Workflow Diagram
The following diagram outlines a typical workflow for a reaction involving trifluoromethanesulfonic anhydride.
Caption: A generalized workflow for reactions using triflic anhydride.
Conclusion
Trifluoromethanesulfonic anhydride is an exceptionally useful reagent in organic synthesis, enabling a variety of powerful chemical transformations. However, its high reactivity necessitates a thorough understanding of its physical properties and hazards. By adhering to the safety precautions and experimental guidelines outlined in this guide, researchers can safely and effectively harness the synthetic potential of this important molecule.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 4. Synthesis of Functionalised Vinyl Triflates from Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 5. Alcohol to Triflate - Trifluoromethanesulfonic anhydride (Tf2O) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. orgsyn.org [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective direct glycosylation with anomeric hydroxy sugars by activation with phthalic anhydride and trifluoromethanesulfonic anhydride involving glycosyl phthalate intermediates [pubmed.ncbi.nlm.nih.gov]
